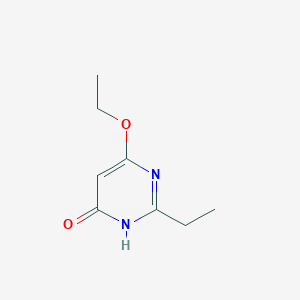

2-Ethyl-4-ethoxy-6-hydroxypyrimidine

Overview

Description

“2-Ethyl-4-ethoxy-6-hydroxypyrimidine” is a chemical compound with the molecular formula C8H12N2O2 . It is not intended for human or veterinary use and is used for research purposes only.

Molecular Structure Analysis

The molecular structure of “2-Ethyl-4-ethoxy-6-hydroxypyrimidine” consists of a pyrimidine ring substituted with ethyl, ethoxy, and hydroxy groups . The exact positions of these substituents on the pyrimidine ring can be inferred from the name of the compound.Scientific Research Applications

Pharmacological Applications

Pyrimidine derivatives, including 2-Ethyl-4-ethoxy-6-hydroxypyrimidine, have been reported to exhibit a wide range of pharmacological applications. These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Drug Development

This compound can be used in the synthesis of FDA approved drugs with pyrimidine as a central unit bearing different substituents .

Bioactive Compound Synthesis

2-Ethyl-4-ethoxy-6-hydroxypyrimidine can be used in the synthesis of bioactive compounds with improved druglikeness and ADME-Tox properties .

Safety and Hazards

properties

IUPAC Name |

4-ethoxy-2-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-6-9-7(11)5-8(10-6)12-4-2/h5H,3-4H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDZSPSSHXIVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=O)N1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-ethoxy-6-hydroxypyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

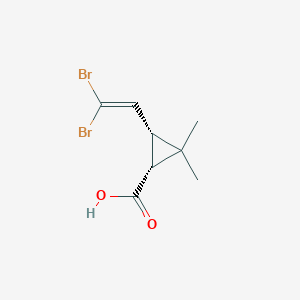

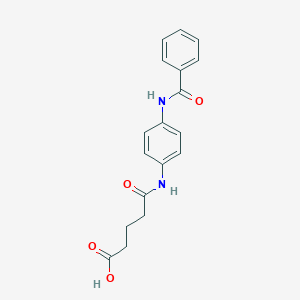

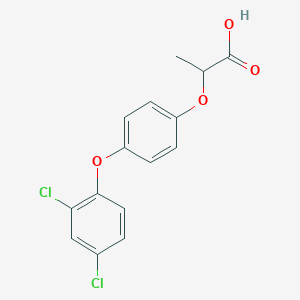

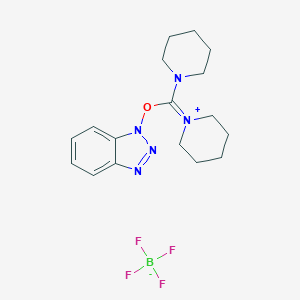

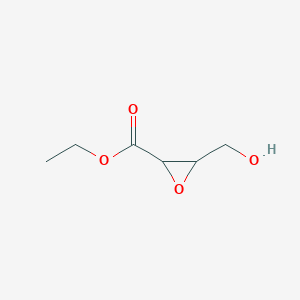

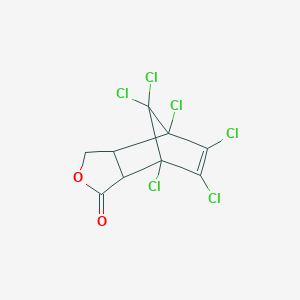

Feasible Synthetic Routes

Q & A

Q1: What factors influence the synthesis of 2-ethyl-4-ethoxy-6-hydroxypyrimidine, and how can its yield be optimized?

A1: [] The synthesis of 2-ethyl-4-ethoxy-6-hydroxypyrimidine, using propionitrile as the starting material, is influenced by several factors. These include the amount of catalyst used, the ratio of 2-ethyl-4,6-dihydroxypyrimidine to diethyl sulphate, the concentration of the alkali solution, and both the reaction time and temperature. Researchers found that using a catalyst amount of 6‰, a 1:1.15 ratio of 2-ethyl-4,6-dihydroxypyrimidine to diethyl sulphate, a 10% concentration of alkali solution, a reaction time of 6 hours, and a reaction temperature of 60°C resulted in an optimal yield of 80.2%.

Q2: What analytical techniques were employed to characterize 2-ethyl-4-ethoxy-6-hydroxypyrimidine and the final product, etrimfos?

A2: Researchers utilized a combination of analytical techniques to confirm the identity and purity of both the intermediate, 2-ethyl-4-ethoxy-6-hydroxypyrimidine, and the final product, etrimfos. [, ] These techniques included quantitative and qualitative analyses of the intermediate. For etrimfos, Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR) were employed for identification and purity assessment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)